N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl-substituted phenyl ring, a chlorothiophene moiety, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenyl precursor. This precursor can be synthesized using a Grignard reaction with 3,5-bis(trifluoromethyl)phenyl bromide
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and purification techniques to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its electron-withdrawing properties, making it a potent inhibitor in certain biochemical pathways. The sulfonamide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl-substituted phenyl ring but differs in its thiourea group.
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in having trifluoromethyl groups but with a different core structure.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide is unique due to its combination of a chlorothiophene moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
646039-64-7 |
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Molecular Formula |
C12H6ClF6NO2S2 |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H6ClF6NO2S2/c13-9-1-2-10(23-9)24(21,22)20-8-4-6(11(14,15)16)3-7(5-8)12(17,18)19/h1-5,20H |
InChI Key |
PQULGZQSQLHCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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